REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[NH:6][C:7]=1[CH3:8].[C:16]1([CH:22]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[Na+].[Br-].[Li+]>C(O)C.O>[C:29]1([CH:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:23]2[CH2:24][CH2:25][N:26]([CH2:2][C:3]3[N:4]=[C:5]([C:9]4[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=4)[NH:6][C:7]=3[CH3:8])[CH2:27][CH2:28]2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
202 g
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Type
|
reactant
|
Smiles
|
OCC=1N=C(NC1C)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction medium was refluxed for 5 hours
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Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(N1CCN(CC1)CC=1N=C(NC1C)C1=CC=C(C=C1)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.88 mol | |
AMOUNT: MASS | 383.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |